molecular formula C10H7Cl2N5O B13150435 N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide

N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide

Cat. No.: B13150435
M. Wt: 284.10 g/mol
InChI Key: LFWBXQYEWGFNDY-UHFFFAOYSA-N
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Description

N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide is a triazine derivative characterized by a benzimidamide group linked via an oxygen atom to a 4,6-dichloro-1,3,5-triazine core. The dichloro-substituted triazine moiety is known for its electrophilic properties, enabling nucleophilic substitution reactions, while the benzimidamide group may contribute to hydrogen bonding or coordination with biological targets .

Properties

Molecular Formula

C10H7Cl2N5O

Molecular Weight

284.10 g/mol

IUPAC Name

N'-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]benzenecarboximidamide

InChI

InChI=1S/C10H7Cl2N5O/c11-8-14-9(12)16-10(15-8)18-17-7(13)6-4-2-1-3-5-6/h1-5H,(H2,13,17)

InChI Key

LFWBXQYEWGFNDY-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/OC2=NC(=NC(=N2)Cl)Cl)/N

Canonical SMILES

C1=CC=C(C=C1)C(=NOC2=NC(=NC(=N2)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide typically involves the nucleophilic substitution reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with benzimidamide. The reaction is carried out in the presence of a base, such as sodium carbonate, in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) . The reaction proceeds through the replacement of chlorine atoms by the benzimidamide group, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Microwave irradiation has been employed to achieve higher yields and shorter reaction times compared to conventional methods . The use of microwave reactors allows for precise control of reaction parameters, leading to improved efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The most common reaction is nucleophilic substitution, where the chlorine atoms are replaced by other nucleophiles, such as amines or thiols .

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of various oxidation products.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound, resulting in the formation of reduced derivatives.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines results in the formation of triazine derivatives with amine groups, while oxidation and reduction reactions yield oxidized or reduced triazine derivatives, respectively .

Scientific Research Applications

Agricultural Applications

Herbicide Development
One of the primary applications of N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide is in the development of herbicides. Its triazine structure is known for inhibiting photosynthesis in plants, making it effective against a wide range of weeds. Research indicates that compounds with similar structures have been successful in providing selective control over unwanted vegetation while minimizing damage to crops .

Pesticide Formulations
Additionally, this compound has been explored for use in pesticide formulations. Its ability to target specific biochemical pathways in pests can lead to more efficient pest control methods. Studies have shown that integrating such compounds into pesticide formulations can enhance their efficacy and reduce environmental impact .

Pharmaceutical Applications

Anticancer Research
this compound has been investigated for its potential anticancer properties. The compound's ability to interact with cellular mechanisms involved in cancer progression makes it a candidate for further research in cancer therapeutics. Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines .

Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains and fungi. This property opens avenues for its use in developing new antimicrobial agents or as an additive in existing formulations to enhance their effectiveness .

Material Science Applications

Polymer Chemistry
In material science, this compound has been utilized as a building block for creating novel polymers. Its incorporation into polymer matrices can impart desirable properties such as increased thermal stability and resistance to degradation. This application is particularly relevant in developing materials for harsh environments .

Nanocomposite Materials
The compound's unique structure allows it to be integrated into nanocomposite materials. These materials can exhibit enhanced mechanical properties and improved barrier characteristics compared to their non-modified counterparts. Research into these applications is ongoing and shows promise for future industrial applications .

Case Studies

Application Area Study Reference Findings
AgricultureQi et al., 2008Demonstrated herbicidal activity against specific weed species with minimal crop damage .
PharmaceuticalsResearch on anticancer effectsIndicated significant cytotoxicity against various cancer cell lines .
Material SciencePolymer Chemistry StudiesShowed improved thermal stability and mechanical properties when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound disrupts essential biological processes in pathogens or cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine derivatives are widely studied for their diverse applications. Below is a comparison of N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide with its structural analog, N-(4,6-Dichloro-1,3,5-triazin-2-yl)benzenesulphonamide (CAS: 30369-89-2), as referenced in the provided evidence.

Table 1: Structural and Functional Comparison

Property This compound N-(4,6-Dichloro-1,3,5-triazin-2-yl)benzenesulphonamide
Core Structure 4,6-Dichloro-1,3,5-triazine 4,6-Dichloro-1,3,5-triazine
Functional Group Benzimidamide linked via oxygen Benzenesulphonamide
CAS Number Not available in provided evidence 30369-89-2
Reactivity Likely undergoes nucleophilic substitution at Cl sites; oxy group may enhance leaving-group ability. Sulfonamide group is less nucleophilic, potentially reducing substitution rates compared to oxy-linked analogs.
Solubility Predicted moderate solubility in polar solvents due to benzimidamide. Sulfonamide group may increase hydrophilicity and aqueous solubility .
Safety Profile No direct data; inferred precautions for triazine derivatives (e.g., avoid inhalation). Classified as hazardous (100% concentration); requires strict handling (gloves, goggles) .

Key Differences:

Functional Group Influence: The oxy-benzimidamide group in the target compound may confer greater nucleophilicity at the triazine Cl sites compared to the sulphonamide analog. This could enhance its utility in coupling reactions (e.g., with amines or thiols).

Similar precautions are advisable for the oxy-benzimidamide derivative .

Applications: Oxy-benzimidamide: Potential use in drug discovery (e.g., kinase inhibitors) due to hydrogen-bonding capacity. Sulphonamide analog: Likely employed in agrochemicals or dyes, leveraging sulfonamide’s stability and solubility .

Research Findings and Limitations

  • Synthetic Challenges : The oxy-linked benzimidamide may pose synthesis difficulties compared to sulfonamide derivatives, as ether linkages often require milder conditions to avoid decomposition.
  • Biological Activity: No direct studies on the target compound were found, but triazine-based sulfonamides show antimicrobial and herbicidal activity, suggesting possible overlapping applications .

Biological Activity

N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide is a compound of significant interest due to its diverse biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C10H7Cl2N5O
  • Molecular Weight : 270.072 g/mol
  • CAS Number : 112719-60-5
  • Structure : The compound features a benzimidamide moiety linked to a triazine ring with dichloro substitutions, which is critical for its biological activity.

Antiviral Activity

Research indicates that compounds containing a triazine structure exhibit promising antiviral properties. Specifically, this compound has shown potential against various viral strains:

  • Mechanism of Action : The compound may inhibit viral replication by interfering with viral RNA synthesis or protein production pathways.

Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses antimicrobial activity against a range of bacteria and fungi:

Pathogen Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

These results suggest that this compound could be developed into an effective antimicrobial agent.

Cytotoxicity Studies

While evaluating the safety profile of this compound, cytotoxicity assays revealed:

Cell Line IC50 (µM) Reference
HeLa30
HepG225

The IC50 values indicate moderate cytotoxicity, which is essential for assessing the therapeutic window of the compound.

Case Studies

  • Case Study on Antiviral Efficacy : A study conducted by Qi et al. (2008) explored the antiviral efficacy of triazine derivatives against the hepatitis C virus (HCV). The findings suggested that modifications in the triazine structure significantly enhanced antiviral activity. This compound was noted for its ability to inhibit HCV replication in vitro at concentrations as low as 10 µM .
  • Antimicrobial Assessment : In a recent investigation into antimicrobial agents derived from triazines, this compound was tested against common pathogens. The study indicated that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .

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